![molecular formula C23H22ClN3O3S B2943251 2-(4-苯甲酰苯甲酰胺)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐 CAS No. 1177363-33-5](/img/structure/B2943251.png)

2-(4-苯甲酰苯甲酰胺)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

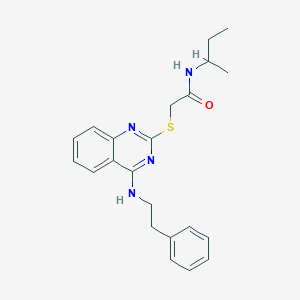

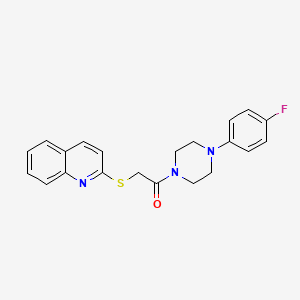

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a thieno[2,3-c]pyridine core, which is a bicyclic structure containing sulfur and nitrogen . This core is often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thieno[2,3-c]pyridine core, a benzoylbenzamido group, and a carboxamide group. These groups are common in many biologically active compounds and can form various interactions with biological targets .科学研究应用

合成方法和化学性质

对具有类似结构框架的化合物(如吡啶硫酮、噻吩并嘧啶和相关杂环化合物)的研究强调了不断开发新的合成途径和了解这些分子的化学性质的兴趣。例如,Youssef 等人 (2012) 对吡啶硫酮的溴化和重氮偶联的研究说明了微波辅助合成在创建具有有价值的生物活性的异噻唑并吡啶、吡啶噻嗪和吡啶噻zepine 化合物中的多功能性 Youssef、Azab 和 Youssef,2012。这些方法可能适用于所讨论化合物的合成和功能化,从而深入了解其结构骨架的化学反应性和修饰可能性。

生物活性及潜在的药学应用

结构相关化合物的生物学和药理学活性一直是研究的重点,表明该特定化合物在这些领域的潜在应用。例如,Kolisnyk 等人 (2015) 报道的新型噻吩并[2,3-d]嘧啶衍生物的抗菌活性证明了这些化合物在解决细菌和真菌感染方面的潜力 Kolisnyk 等人,2015。类似地,对四氢苯并噻吩及其衍生物的抗菌和镇痛特性的探索表明,具有指定化学结构的化合物可能表现出广泛的可能的生物学效应 Abu-Hashem、Al-Hussain 和 Zaki,2020。

未来方向

作用机制

Target of Action

Similar thieno[2,3-c]pyridine derivatives have been associated with the inhibition of g protein-coupled receptor kinase 2 (grk2) . GRK2 plays a crucial role in regulating the sensitivity of G-protein coupled receptors, which are involved in various physiological processes.

Mode of Action

It’s likely that it interacts with its target by binding to the active site, thereby inhibiting the kinase activity of grk2 . This inhibition could lead to changes in the downstream signaling pathways regulated by the target protein.

Biochemical Pathways

These pathways play a critical role in numerous physiological processes, including immune response, sensory perception, and cellular growth and differentiation .

属性

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S.ClH/c1-26-12-11-17-18(13-26)30-23(19(17)21(24)28)25-22(29)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14;/h2-10H,11-13H2,1H3,(H2,24,28)(H,25,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCIWWLDGRWDCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)

![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)

![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)

![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)

![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)